![molecular formula C21H23FN2O B3816692 (3S*,4S*)-4-(4-fluorophenyl)-1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-3-ol](/img/structure/B3816692.png)
(3S*,4S*)-4-(4-fluorophenyl)-1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-3-ol
Overview
Description
(3S*,4S*)-4-(4-fluorophenyl)-1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-3-ol, also known as PF-04457845, is a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. This compound has been widely studied for its potential therapeutic effects in various diseases.
Mechanism of Action
(3S*,4S*)-4-(4-fluorophenyl)-1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-3-ol acts as a selective antagonist of the NOP receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. By blocking the activity of this receptor, (3S*,4S*)-4-(4-fluorophenyl)-1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-3-ol can modulate the release of various neurotransmitters, including dopamine, serotonin, and noradrenaline, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that (3S*,4S*)-4-(4-fluorophenyl)-1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-3-ol can modulate the activity of various brain regions, including the amygdala, prefrontal cortex, and hippocampus, which are involved in the regulation of emotional and cognitive processes. This compound has been shown to reduce anxiety-like behavior in animal models and improve cognitive function in humans.
Advantages and Limitations for Lab Experiments
One advantage of using (3S*,4S*)-4-(4-fluorophenyl)-1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-3-ol in lab experiments is its selectivity for the NOP receptor, which allows for more specific targeting of this receptor compared to other compounds. However, one limitation is that this compound has a relatively short half-life, which may limit its effectiveness in certain experiments.
Future Directions
There are several future directions for research on (3S*,4S*)-4-(4-fluorophenyl)-1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-3-ol. One area of interest is its potential therapeutic effects in various psychiatric and neurological disorders, including anxiety, depression, and drug addiction. Another area of interest is the development of more potent and selective NOP receptor antagonists that can be used for both research and therapeutic purposes. Additionally, further studies are needed to elucidate the precise mechanisms underlying the effects of (3S*,4S*)-4-(4-fluorophenyl)-1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-3-ol on brain function and behavior.
Scientific Research Applications
(3S*,4S*)-4-(4-fluorophenyl)-1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-3-ol has been studied extensively for its potential therapeutic applications in various diseases, including anxiety, depression, and drug addiction. Studies have shown that this compound can modulate the activity of the NOP receptor, which is involved in the regulation of stress, anxiety, and reward-related behaviors.
properties
IUPAC Name |
(3S,4S)-4-(4-fluorophenyl)-1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O/c1-14-17-4-2-3-5-19(17)23-20(14)12-24-11-10-18(21(25)13-24)15-6-8-16(22)9-7-15/h2-9,18,21,23,25H,10-13H2,1H3/t18-,21+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXUYAPFUGTBIQ-GHTZIAJQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)CN3CCC(C(C3)O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC2=CC=CC=C12)CN3CC[C@H]([C@@H](C3)O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-4-(4-fluorophenyl)-1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-3-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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